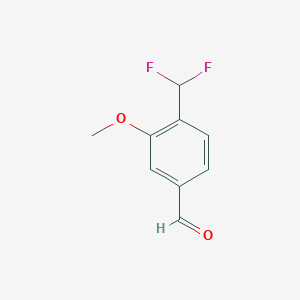

4-(ジフルオロメチル)-3-メトキシベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

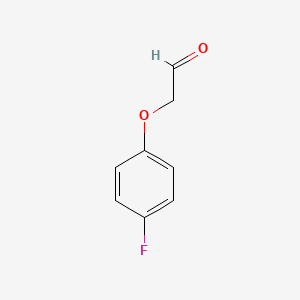

The compound “4-(Difluoromethyl)-3-methoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic aldehydes . These compounds contain an aldehyde group directly attached to an aromatic ring. The difluoromethyl group and the methoxy group are substituents on the aromatic ring .

Synthesis Analysis

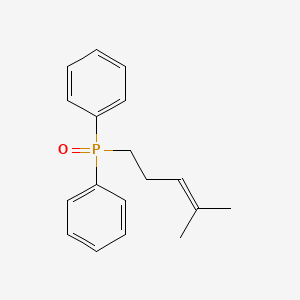

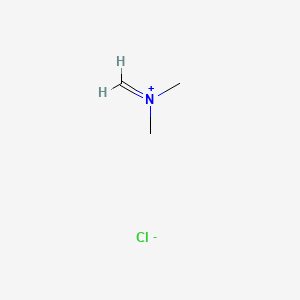

Difluoromethylation processes have been advanced significantly in recent years . These processes often involve the formation of X–CF2H bonds, where X can be a carbon or a heteroatom . The synthesis of difluoromethylated compounds can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Molecular Structure Analysis

The molecular structure of a compound like “4-(Difluoromethyl)-3-methoxybenzaldehyde” would likely be determined using techniques such as X-ray diffraction . The difluoromethyl group may induce conformational changes and dipole moments in the molecule .Chemical Reactions Analysis

Difluoromethylated compounds can participate in various chemical reactions . For instance, they can undergo electrophilic fluorination, a process that introduces fluorine atoms into the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-(Difluoromethyl)-3-methoxybenzaldehyde” would depend on its specific structure . Factors such as solubility, density, melting point, and boiling point would need to be determined experimentally .科学的研究の応用

医薬品化学

化合物中のジフルオロメチル基は、反応性と親油性に著しい影響を与えることが知られており、医薬品化学において貴重な構成要素となっています。 ジフルオロメチル基は、医薬品の代謝安定性と生物学的利用能を高めることができます .

農薬

農薬では、ジフルオロメチル基は、その独自の化学的および物理的特性により、殺虫剤や除草剤の効力と環境への影響を改善するために使用できます .

材料科学

この化合物は、ジフルオロメチル基の存在により、強度や耐薬品性などの特性が向上した新素材の開発に貢献する可能性があります .

分子ドッキング

4-(ジフルオロメチル)-3-メトキシベンズアルデヒドの芳香族残基は、π-πスタッキングや水素結合相互作用による可能性があるため、結合プロセスに複雑さを加える可能性があり、これは分子ドッキング研究に役立ちます .

水素結合ドナー研究

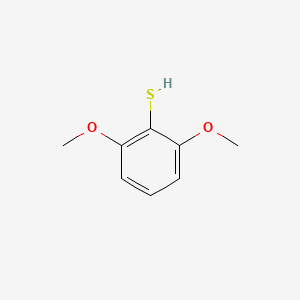

ジフルオロメチル基は、メチル化アナログよりも優れた水素結合ドナーとして作用することが示されており、これは分子間相互作用の理解と新規化合物の設計に重要です .

光触媒

研究努力は、有機化合物へのジフルオロメチル基の効率的な導入に注がれており、光触媒プロセスにおける潜在的な応用を示唆しています .

作用機序

Target of Action

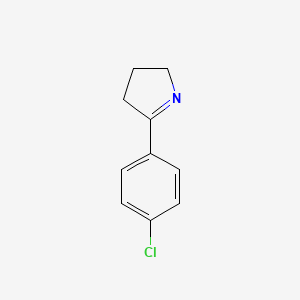

Similar compounds have been shown to interact with various proteins and enzymes . For instance, some 4-difluoromethyl pyrazole derivatives have been studied as potential inhibitors of cyclooxygenase-2

Mode of Action

It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets . For instance, molecular docking simulations and DFT studies on 4-difluoromethyl pyrazole derivatives suggest that these compounds can form strong binding interactions with their targets .

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design . These properties could potentially impact the bioavailability of 4-(Difluoromethyl)-3-methoxybenzaldehyde.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties

Action Environment

The action environment can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interactions with its targets and its overall effectiveness. For instance, the outcomes of reactions involving similar compounds have been found to be restricted by the reaction environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDPHCNMMYKWMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428005 |

Source

|

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900641-83-0 |

Source

|

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)